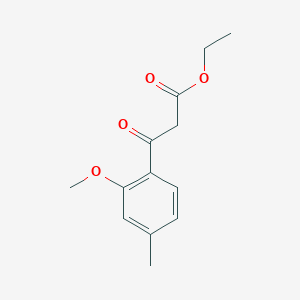

Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate

Description

BenchChem offers high-quality Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-4-17-13(15)8-11(14)10-6-5-9(2)7-12(10)16-3/h5-7H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMGBYDEBKTTDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=C(C=C1)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis Pathway of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate: A Technical Guide

Executive Summary & Chemical Identity

Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate (CAS: 125041-96-5) is a highly functionalized

The presence of the electron-donating 2-methoxy and 4-methyl groups on the aromatic ring significantly alters the electronic landscape of the molecule. These groups increase the electron density of the aryl ring, which in turn affects the stability of the enol tautomer and necessitates highly optimized, mild conditions during its upstream synthesis to prevent side reactions such as Friedel-Crafts self-acylation or ether cleavage.

Retrosynthetic Strategy & Mechanistic Causality

Traditional methods for synthesizing

To circumvent this, we employ a highly directed, self-validating biomimetic approach: the Magnesium-Enolate Acylation Method (often referred to as the Rathke and Cowan method)[2]. This pathway utilizes the reaction between an activated acid chloride and the magnesium enolate of potassium ethyl malonate.

Mechanistic Causality:

Why use

Retrosynthetic disconnection of the target β-keto ester.

Reaction Optimization & Quantitative Data

The stoichiometry of the Lewis acid and base is not arbitrary; it dictates the fate of the reaction. For aromatic acid chlorides possessing electron-donating substituents (such as our 2-methoxy-4-methyl system), standard equivalents of

Table 1: Influence of Lewis Acid and Base Equivalents on

| Lewis Acid | Base ( | Malonate Salt | Conversion (%) | Causality / Observation |

| 3.2 eq | 2.1 eq | >90% | Optimal for electron-rich aryl chlorides; suppresses side products. | |

| 2.2 eq | 2.1 eq | ~75% | Standard for electron-poor substrates; insufficient here. | |

| 3.2 eq | 2.1 eq | <10% | Insufficient chelation to lower malonate | |

| 3.2 eq | 2.1 eq | 0% | Failed metallation; no enolate formation observed. |

Mechanistic Pathway Visualization

The reaction proceeds via a tetrahedral betaine intermediate. Upon the addition of aqueous acid during the workup phase, the intermediate collapses, and the free malonic acid moiety undergoes rapid, irreversible decarboxylation (loss of

Mechanistic pathway of the magnesium-mediated acylation and decarboxylation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the integrity of the intermediates before proceeding to the next step.

Step 1: Synthesis of 2-Methoxy-4-methylbenzoyl chloride

-

Setup: In an oven-dried, nitrogen-flushed 250 mL round-bottom flask, suspend 2-methoxy-4-methylbenzoic acid (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL).

-

Catalysis: Add 2 drops of anhydrous N,N-Dimethylformamide (DMF) to act as a Vilsmeier-Haack catalyst.

-

Activation: Cool the mixture to 0 °C. Dropwise, add oxalyl chloride (1.2 equiv, 12 mmol). Causality Note: Oxalyl chloride is strictly preferred over Thionyl Chloride (

) here to prevent unwanted electrophilic chlorination of the highly activated electron-rich aromatic ring. -

Validation (IPC): Stir at room temperature until gas evolution (

, -

Concentration: Remove the volatiles under reduced pressure. Co-evaporate twice with anhydrous toluene (2 x 10 mL) to remove residual oxalyl chloride. The resulting crude acyl chloride must be used immediately in Step 2[3].

Step 2: Generation of the Magnesium Enolate

-

Setup: In a separate oven-dried 500 mL flask under nitrogen, suspend potassium ethyl malonate (2.1 equiv, 21 mmol) in anhydrous acetonitrile (

, 100 mL)[2]. -

Base Addition: Cool the suspension to 10–15 °C. Add anhydrous triethylamine (

, 3.2 equiv, 32 mmol)[2]. -

Chelation: Add anhydrous Magnesium Chloride (

, 2.5 equiv, 25 mmol) in one portion. -

Validation (IPC): Stir the mixture at 20–25 °C for 2.5 hours. The suspension will transition into a fine, milky-white slurry, indicating the successful formation of the magnesium enolate complex[2].

Step 3: Acylation and Decarboxylative Workup

-

Acylation: Cool the enolate slurry from Step 2 to exactly 0 °C. Dissolve the crude acyl chloride from Step 1 in anhydrous

(10 mL) and add it dropwise to the enolate over 30 minutes to prevent localized thermal spikes[3]. -

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Decarboxylation: Cool the mixture back to 0 °C. Carefully quench by adding 2M

dropwise until the pH reaches ~4. Validation (IPC): Vigorous effervescence ( -

Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic phases with saturated

, water, and brine. Dry over anhydrous

Analytical Characterization (Expected)

To verify the structural integrity of the synthesized product, the following spectroscopic markers should be confirmed:

-

MS (ESI+): Expected

at -

H-NMR (

-

IR (ATR): Strong absorptions at ~1735 cm

(ester

References

-

Open Access LMU. "Collective Total Synthesis of 4-Azafluorenone Alkaloids - General procedure for

-ketoester synthesis".[Link] -

National Center for Biotechnology Information (PMC). "C-3- and C-4-Substituted Bicyclic Coumarin Sulfamates as Potent Steroid Sulfatase Inhibitors - Optimization of Magnesium Enolate Acylation".[Link]

Sources

Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate (CAS 125041-96-5): A Technical Guide to Synthesis and Application

Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis,

This whitepaper provides an authoritative, in-depth analysis of this compound, detailing its physicochemical properties, mechanistic synthesis pathways, and critical applications in drug development. By bridging theoretical causality with field-proven experimental protocols, this guide is designed to serve as a comprehensive resource for synthesis chemists and drug development professionals.

Physicochemical Profiling

Understanding the quantitative and structural parameters of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate is the first step in predicting its behavior in organic solvents and its stability under various reaction conditions[1][2]. The table below summarizes its core physicochemical data.

| Property | Value |

| Chemical Name | Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate |

| CAS Number | 125041-96-5 |

| Molecular Formula | C13H16O4 |

| Molecular Weight | 236.26 g/mol |

| SMILES | O=C(OCC)CC(C1=CC=C(C)C=C1OC)=O |

| Purity Standards | |

| Storage Conditions | Sealed in dry, 2-8°C (to prevent enol-driven degradation) |

Mechanistic Synthesis Pathways

The synthesis of aromatic

To bypass these limitations, the modern, field-proven methodology utilizes the Magnesium Enolate Acylation Pathway [3][4]. This strategy leverages ethyl potassium malonate as the enolate precursor.

Causality in Reagent Selection:

-

Magnesium Chloride (

): The addition of -

Triethylamine (TEA): A non-nucleophilic base is required to deprotonate the malonate without attacking the highly electrophilic acyl chloride intermediate.

-

Decarboxylation: The use of a malonate half-ester ensures that, following acylation, the intermediate spontaneously decarboxylates upon mild acidic workup. This loss of

is thermodynamically irreversible, driving the reaction to absolute completion.

Mechanistic workflow for

Experimental Workflow: Self-Validating Protocol

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following step-by-step methodology for synthesizing CAS 125041-96-5 incorporates real-time physical indicators to verify reaction progress.

Step 1: Activation of the Carboxylic Acid

-

Suspend 2-methoxy-4-methylbenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of thionyl chloride (

, 1.5 equiv) at 0°C. -

Validation Checkpoint: The reaction is accompanied by the evolution of

and -

Concentrate under reduced pressure to remove excess

.

Step 2: Generation of the Magnesium Enolate

-

In a separate flask, suspend ethyl potassium malonate (1.2 equiv) in anhydrous acetonitrile.

-

Add anhydrous

(1.5 equiv) and cool the suspension to 0°C. -

Add triethylamine (TEA, 3.0 equiv) dropwise.

-

Validation Checkpoint: Stir for 2 hours at room temperature. The formation of a thick, white suspension confirms the successful generation of the magnesium enolate complex.

Step 3: Acylation and Decarboxylation

-

Cool the enolate suspension to 0°C and slowly add the acyl chloride (from Step 1) dissolved in minimal anhydrous acetonitrile.

-

Stir the mixture overnight at room temperature.

-

Quench the reaction by slowly adding 1M

until the pH reaches 2-3. -

Validation Checkpoint: Vigorous effervescence (

evolution) will occur during the acidic quench. This is the macroscopic validation of the decarboxylation step. Once bubbling ceases, the -

Extract with ethyl acetate, wash with brine, dry over anhydrous

, and purify via silica gel chromatography (Hexane:EtOAc).

Applications in Drug Development

Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate is not an end-product; it is a strategic intermediate. Its primary utility in drug development lies in the synthesis of pharmacologically active heterocycles, most notably through the Biginelli Multicomponent Reaction [5].

By reacting this specific

Multicomponent Biginelli reaction utilizing the

Beyond DHPMs, the active methylene group of CAS 125041-96-5 is readily susceptible to Knoevenagel condensations, and its dicarbonyl system can be condensed with hydrazines to yield library arrays of substituted pyrazoles—a motif heavily utilized in modern kinase inhibitors.

References

- ChemBK - Ethyl 3-(2-Methoxy-4-methylphenyl)-3-oxopropanoate (CAS: 125041-96-5) Chemical Properties and Identification.

- Sigma-Aldrich - Ethyl 3-(2-Methoxy-4-methylphenyl)-3-oxopropanoate Product Specifications.

- LookChem - Ethyl Potassium Malonate: Uses in Chemical Synthesis of Beta-Ketoesters.

- BenchChem - Process for Preparation of Beta-Keto Esters via Magnesium Chelation.

- Semantic Scholar - Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.

Sources

1H NMR spectrum of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate

Comprehensive H NMR Analysis of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate: Structural Elucidation and Tautomeric Dynamics

Executive Summary

Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate (CAS: 125041-96-5) is a highly functionalized

Experimental Methodology: A Self-Validating NMR Protocol

To ensure absolute trustworthiness and reproducibility in spectral data, the NMR acquisition must be treated as a self-validating system. The following protocol outlines the step-by-step methodology for acquiring a high-fidelity

Causality in Experimental Design

-

Solvent Selection (CDCl

): Deuterated chloroform is selected not merely for its lack of proton interference, but because non-polar solvents preserve the intramolecular hydrogen bonding critical for stabilizing the enol tautomer. Coordinating solvents like DMSO-d -

Pulse Sequence (zg30): A standard 30° pulse angle is chosen over a 90° pulse to allow for a shorter relaxation delay (

s). Because the active methylene protons and aromatic protons possess different longitudinal relaxation times (

Step-by-Step Acquisition Protocol

-

Sample Preparation: Dissolve 15–20 mg of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate in 0.6 mL of CDCl

containing 0.03% v/v Tetramethylsilane (TMS). Transfer the homogeneous solution to a standard 5 mm NMR tube. -

Insertion and Locking: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer to the deuterium (

H) frequency of CDCl -

Shimming: Perform gradient shimming (TopShim) to optimize magnetic field (

) homogeneity. -

Acquisition: Run the zg30 pulse sequence with 16 scans (ns=16), a spectral width of 20 ppm, and a relaxation delay of 1.0 second.

-

Self-Validating Calibration: Post-acquisition, apply a Fourier Transform. Validation Check: Calibrate the residual CHCl

proton signal strictly to

Step-by-step experimental workflow for 1H NMR acquisition and processing.

Structural Elucidation: H NMR Signal Assignments

The molecular architecture of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate dictates a highly predictable and distinct set of proton resonances. The electron-donating methoxy (-OCH

Quantitative Data Presentation

The following table summarizes the expected quantitative

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Structural Assignment |

| Ester -CH | 1.25 | Triplet (t) | 3H | 7.1 | -OCH |

| Aromatic -CH | 2.38 | Singlet (s) | 3H | - | Ar-CH |

| Methoxy -OCH | 3.85 | Singlet (s) | 3H | - | Ar-OCH |

| Active Methylene | 3.95 | Singlet (s) | 2H | - | -C(=O)CH |

| Ester -CH | 4.20 | Quartet (q) | 2H | 7.1 | -OCH |

| Aromatic H-3 | 6.75 | Broad Singlet (br s) | 1H | ~1.5 (meta) | Ar-H (C3) |

| Aromatic H-5 | 6.82 | Doublet (d) | 1H | 8.0 (ortho) | Ar-H (C5) |

| Aromatic H-6 | 7.78 | Doublet (d) | 1H | 8.0 (ortho) | Ar-H (C6) |

Mechanistic Breakdown of Aromatic Signals

The aromatic ring exhibits a classic 1,2,4-trisubstituted splitting pattern.

-

H-6 (

7.78): This proton is located ortho to the highly electron-withdrawing carbonyl group at C1. The magnetic anisotropy of the C=O double bond severely deshields H-6, pushing it far downfield compared to the other aromatic protons. It appears as a doublet due to ortho-coupling with H-5 ( -

H-3 (

6.75) & H-5 (

Mechanistic Insights: Keto-Enol Tautomerism Dynamics

Like all

NMR as a Quantitative Tool for Tautomerism

While the keto form is the major species in CDCl

If the enol form is present, two distinct, highly diagnostic signals will emerge in the spectrum:

-

Enol Methine (=CH-): A sharp singlet at approximately

5.60 ppm . -

Enol Hydroxyl (-OH): A broad singlet far downfield, typically >

12.0 ppm , due to the intense deshielding caused by the intramolecular hydrogen bond.

Self-Validating Quantification: The exact keto-enol ratio is calculated by comparing the integration area of the keto active methylene singlet (

Logic flow of keto-enol tautomerization and its quantification via 1H NMR.

References

-

National Center for Biotechnology Information. "Ethyl benzoylacetate | C11H12O3 | CID 7170" PubChem Database. URL: [Link]

An In-depth Technical Guide to the Physical Properties of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate

Introduction

Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate, a β-keto ester, represents a class of organic compounds pivotal to synthetic chemistry. Its unique structural features—an aromatic ring, a ketone, and an ester functional group—make it a versatile precursor and intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. Understanding the physical properties of this compound is not merely an academic exercise; it is the foundational knowledge upon which all subsequent experimental work is built. From designing appropriate reaction conditions and purification strategies to ensuring safe handling and storage, a thorough characterization of its physical attributes is paramount for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core physical and chemical properties of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate. Moving beyond a simple recitation of data, this document offers insights into the experimental causality and validation inherent in property determination, reflecting a field-proven, experience-driven approach to chemical characterization.

Section 1: Chemical Identity and Molecular Structure

The unambiguous identification of a chemical substance is the bedrock of scientific integrity. The following table consolidates the primary identifiers for Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate.

| Identifier | Value | Source |

| CAS Number | 125041-96-5 | [1] |

| Molecular Formula | C₁₃H₁₆O₄ | [1] |

| Molecular Weight | 236.26 g/mol | [1] |

| IUPAC Name | ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate | [2] |

| Common Synonym | Benzenepropanoic acid, 2-methoxy-4-methyl-β-oxo-, ethyl ester | [1] |

| SMILES | O=C(OCC)CC(C1=CC=C(C)C=C1OC)=O | [1] |

The molecule's architecture dictates its behavior. The presence of both polar (ester, ketone, methoxy ether) and non-polar (aromatic ring, alkyl groups) regions results in a moderate polarity, which is a key determinant of its solubility and chromatographic behavior.

Caption: 2D structure of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate.

Section 2: Core Physicochemical Properties

The following table summarizes the key physical properties. It is important to note that while some data points are available from commercial suppliers, others like melting and boiling points are often not publicly listed and require experimental determination.

| Property | Value / Observation | Comments and Experimental Context |

| Physical State | Light yellow liquid | The physical state at standard temperature and pressure (STP) is a fundamental observation. This state implies its melting point is below room temperature.[3] |

| Water Solubility | Low to Insoluble | The molecule's significant non-polar surface area (aromatic ring, ethyl group) dominates its interaction with water, leading to poor solubility. This is a critical factor for selecting solvents for extraction and purification.[3] |

| Storage Conditions | Sealed in dry, 2-8°C | Recommended storage conditions suggest a potential for slow degradation or reaction at ambient temperatures, possibly via hydrolysis of the ester or enol-keto tautomerism-related pathways.[1] |

| Flash Point | 107 °C / 224 °F | This value indicates the substance is combustible but not highly flammable, requiring a relatively high temperature for its vapors to ignite.[3] |

Section 3: Computational and Spectroscopic Data

Computational models provide valuable predictive data that complements experimental findings, especially for properties like lipophilicity (LogP) which are crucial in drug development.

| Parameter | Value | Significance in Research |

| Topological Polar Surface Area (TPSA) | 52.6 Ų | This value, calculated from the oxygen atoms, suggests moderate cell permeability. TPSA is a key descriptor in medicinal chemistry for predicting drug absorption.[1] |

| LogP (Octanol-Water Partition Coefficient) | 2.13952 | A positive LogP indicates a preference for lipophilic (oily) environments over aqueous ones, consistent with its low water solubility. This is vital for designing liquid-liquid extractions and predicting bioaccumulation.[1] |

| Rotatable Bonds | 5 | The number of rotatable bonds gives an indication of the molecule's conformational flexibility, which can be important for its interaction with biological targets.[1] |

| Hydrogen Bond Acceptors | 4 | The four oxygen atoms can act as hydrogen bond acceptors, influencing its interactions with protic solvents and biological macromolecules.[1] |

| Hydrogen Bond Donors | 0 | The absence of donor groups (like -OH or -NH) limits its ability to form strong hydrogen bond networks.[1] |

While a full spectral analysis is beyond the scope of this guide, typical spectroscopic data would include ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the structure and purity. For instance, a synthesis of a related compound, Ethyl 3-(4-methylphenyl)-3-oxo-2-(allyl)propanoate, provides an example of the type of NMR data one would expect to collect.[4]

Section 4: Experimental Protocols: A Senior Scientist's Perspective

Data is only as reliable as the method used to obtain it. The following section outlines the principles and a generalized workflow for characterizing a new batch or sample of a compound like Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate.

Guiding Principle: The Self-Validating Workflow

Every protocol must be a self-validating system. This means that the results of one step should corroborate the findings of another, building a cohesive and trustworthy characterization profile. For instance, a sharp melting point range is an excellent, albeit preliminary, indicator of high purity, which should be confirmed by a primary method like chromatography or NMR spectroscopy.

Caption: A generalized workflow for the physical and chemical characterization of a synthetic compound.

Protocol 1: Semi-Quantitative Solubility Assessment

Causality: The "like dissolves like" principle is the guiding tenet. The goal is to probe the molecule's polarity by testing its solubility in a range of solvents from highly polar (water) to non-polar (hexanes). This information is critical for selecting solvent systems for reactions, extractions, and chromatography.

Methodology:

-

Preparation: Aliquot approximately 10 mg of the compound into a series of 6 small, labeled test tubes.

-

Solvent Panel: Prepare a panel of solvents: Water, Methanol, Dichloromethane (DCM), Ethyl Acetate, Toluene, and Hexanes.

-

Addition: To each tube, add 1 mL of the respective solvent.

-

Observation (Initial): Vortex each tube for 30 seconds. Observe and record if the compound dissolves completely, partially, or not at all.

-

Validation: For tubes showing partial or no solubility, gently warm the mixture (e.g., to 40°C in a water bath) to check for temperature-dependent solubility. Note any changes.

-

Reporting: Report solubility as "Soluble" (>10 mg/mL), "Sparingly Soluble" (1-10 mg/mL), or "Insoluble" (<1 mg/mL) for each solvent.

Expert Insight: In our experience, compounds like this β-keto ester often exhibit excellent solubility in moderately polar solvents like DCM and Ethyl Acetate, making these ideal choices for extraction from an aqueous phase and as the mobile phase in silica gel chromatography.

Section 5: Safety and Handling

Safe handling is a non-negotiable aspect of laboratory work. Based on available safety data for analogous compounds, Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate should be handled with appropriate care.

| Hazard Type | GHS Statement | Precautionary Measures |

| Skin Irritation | H315 - Causes skin irritation.[3][5] | P280 - Wear protective gloves/protective clothing.[3][5] P302 + P352 - IF ON SKIN: Wash with plenty of soap and water.[3][5] |

| Eye Irritation | H319 - Causes serious eye irritation.[3][5] | P280 - Wear eye protection/face protection.[3][5] P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

| Oral Toxicity | H302 - Harmful if swallowed.[3] | P270 - Do not eat, drink or smoke when using this product.[3] P330 - Rinse mouth.[3] |

| Inhalation | H335 - May cause respiratory irritation (Assumed based on general chemical handling) | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P304 + P340 - IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |

Trustworthiness: This information is derived from safety data sheets (SDS) of structurally related chemicals.[3][5][6][7] It is imperative to always consult the specific, most current SDS provided by the manufacturer for the exact compound being handled before commencing any experimental work.[3][5][6][7] Standard laboratory practice, including the use of a fume hood, safety glasses, lab coat, and compatible gloves, must be followed at all times.

Conclusion

Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate is a moderately polar organic liquid with low water solubility. Its properties are dictated by the interplay of its aromatic, ester, and ketone functionalities. The computational data suggests favorable characteristics for potential applications in medicinal chemistry, while its physical state and solubility profile provide a clear roadmap for its use in synthetic organic chemistry. The experimental protocols and safety guidelines presented herein offer a framework for researchers to handle and characterize this compound with scientific rigor and a commitment to safety. A thorough understanding of these foundational physical properties is the essential first step toward unlocking the full synthetic potential of this valuable chemical building block.

References

- Vertex AI Search. (2025).

- PubChem. (2025). Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)

- ChemScene. Ethyl 3-(2-methoxy-4-methylphenyl)

- 3M. (2021).

- Fisher Scientific. (2023).

- PrepChem.com. PART A: Preparation of Ethyl 3-(4-methylphenyl)-3-oxo-2-(allyl)

- TCI Chemicals. (2025).

- Chemspace. Ethyl 3-(4-methoxy-2-methylphenyl)

Sources

- 1. chemscene.com [chemscene.com]

- 2. Ethyl 3-(4-methoxy-2-methylphenyl)-3-oxopropanoate - C13H16O4 | CSSB00103157069 [chem-space.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. prepchem.com [prepchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. multimedia.3m.com [multimedia.3m.com]

- 7. fishersci.co.uk [fishersci.co.uk]

IUPAC name for Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate

An In-Depth Technical Guide to Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate

Abstract

Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate is a substituted aromatic β-keto ester, a class of compounds renowned for its synthetic versatility and significance as a scaffold in medicinal chemistry and natural product synthesis. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and reactivity. We delve into the mechanistic underpinnings of its formation via Claisen condensation and explore its utility as a key intermediate. Particular emphasis is placed on its applications for drug development professionals, drawing parallels with structurally related compounds investigated as neuroprotective agents. This document serves as a resource for researchers and scientists, offering field-proven insights and detailed protocols to facilitate its use in the laboratory.

Introduction

The β-Keto Ester Moiety: A Cornerstone in Synthesis

The β-keto ester functional group is a privileged motif in organic chemistry. The strategic placement of a ketone and an ester separated by a methylene group results in a unique electronic landscape. The α-protons on the central methylene are acidic, readily forming a stabilized enolate that serves as a potent carbon nucleophile. This reactivity is the foundation for a vast array of carbon-carbon bond-forming reactions, making β-keto esters indispensable building blocks for constructing complex molecular architectures. Furthermore, the two distinct carbonyl groups offer orthogonal handles for subsequent chemical transformations.

Profile of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate

Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate, bearing CAS Number 125041-96-5, is a member of this versatile class of molecules.[1] Its structure incorporates a decorated aromatic ring—featuring methoxy and methyl substituents—which provides steric and electronic influence that can be exploited in targeted synthesis. The presence of these groups also modulates the compound's lipophilicity and metabolic profile, making it an intriguing starting point for the design of novel bioactive compounds. Its utility has been noted in the synthesis of natural sesquiterpenes, highlighting its role as a valuable precursor.

Physicochemical and Structural Characteristics

A precise understanding of a compound's identity and properties is paramount for its effective application.

IUPAC Nomenclature and Chemical Identifiers

The foundational data for Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate is summarized below for unambiguous identification.

| Identifier | Value | Source |

| IUPAC Name | ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate | ChemScene |

| CAS Number | 125041-96-5 | ChemScene[1] |

| Molecular Formula | C₁₃H₁₆O₄ | ChemScene[1] |

| Molecular Weight | 236.26 g/mol | ChemScene[1] |

| Canonical SMILES | CCOC(=O)CC(=O)C1=C(C=C(C)C=C1)OC | ChemScene[1] |

| InChIKey | Not readily available in searched sources. |

Computed Physicochemical Properties

Computational models provide valuable insights into the molecule's behavior in various chemical and biological environments.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 52.6 Ų | ChemScene[1] |

| LogP (Octanol-Water Partition Coeff.) | 2.13952 | ChemScene[1] |

| Hydrogen Bond Acceptors | 4 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 5 | ChemScene[1] |

These computed values suggest moderate lipophilicity and good potential for membrane permeability, characteristics often sought in drug candidates.

Synthesis and Mechanistic Considerations

The construction of this β-keto ester is most efficiently achieved through a base-mediated condensation reaction, a classic strategy in organic synthesis.

Retrosynthetic Analysis

A logical disconnection approach points to a Claisen condensation between an acetophenone derivative and an ethyl carbonate derivative. This is the most direct and industrially scalable route.

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Protocol: Claisen Condensation

This protocol is based on established methodologies for synthesizing β-keto esters. The choice of sodium ethoxide as the base is critical; it prevents transesterification by matching the alcohol portion of the ester.

Materials:

-

2-Methoxy-4-methylacetophenone

-

Diethyl carbonate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Toluene

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Reaction vessel with reflux condenser and nitrogen inlet

Step-by-Step Methodology:

-

Reaction Setup: Equip a flame-dried, three-necked flask with a reflux condenser, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Base Preparation: In the flask, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol or toluene.

-

Substrate Addition: To the stirred base solution, add 2-methoxy-4-methylacetophenone (1.0 equivalent) dropwise at room temperature.

-

Reagent Addition: Add diethyl carbonate (1.5 equivalents) to the mixture.

-

Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench by pouring it over ice and acidifying with 1 M HCl to a pH of ~4-5.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via vacuum distillation or column chromatography on silica gel to yield the pure product.

Mechanism of the Claisen Condensation

Understanding the reaction mechanism is key to optimizing conditions and troubleshooting. The process involves the nucleophilic attack of an enolate on an ester.

Caption: Mechanism of the Claisen condensation reaction.

Chemical Reactivity and Synthetic Utility

The synthetic power of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate stems from the versatile reactivity of its β-keto ester core.

Key Transformation: Asymmetric Transfer Hydrogenation

For drug development, controlling stereochemistry is often non-negotiable. The ketone moiety of the title compound can be reduced to a chiral alcohol. Asymmetric transfer hydrogenation (ATH) is a powerful method for achieving this with high enantioselectivity.[2] This reaction typically uses a chiral catalyst (e.g., a Ruthenium or Rhodium complex) and a hydrogen source like formic acid or isopropanol.[2] The resulting chiral β-hydroxy esters are valuable building blocks for many pharmaceuticals.

Application in Heterocycle and Natural Product Synthesis

This compound is an excellent precursor for various heterocyclic systems, such as pyrazoles and isoxazoles, through condensation reactions with hydrazines and hydroxylamine, respectively. Furthermore, its role as a key intermediate in the total synthesis of natural sesquiterpenes like curcuphenol and xanthorrhizol has been documented, demonstrating its utility in constructing complex carbocyclic frameworks.

Relevance in Drug Discovery and Development

While direct biological activity data for the title compound is not widely published, its structural class is of significant interest to medicinal chemists.

Scaffolding for Bioactive Molecules

Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate serves as an ideal scaffold. The aromatic ring can be further functionalized, and the keto-ester portion can be elaborated into more complex side chains or integrated into larger ring systems. This allows for the systematic exploration of chemical space around a core pharmacophore.

Case Study: Analogues as Acetylcholinesterase (AChE) Inhibitors

Structurally related compounds have shown promise in the context of neurodegenerative diseases.[3] For instance, ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate has been investigated as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine.[3] Inhibition of AChE is a clinically validated strategy for treating the symptoms of Alzheimer's disease.[3] Molecular docking studies of these analogues suggest that the aromatic ring engages in π-stacking interactions within the enzyme's active site, while other functional groups form crucial hydrogen bonds.[3] This provides a strong rationale for synthesizing and screening a library of derivatives based on the title compound for similar activities.

Caption: Conceptual workflow of Acetylcholinesterase (AChE) inhibition.

Spectroscopic Characterization (Predicted)

For researchers synthesizing this compound, the following provides a guide to the expected spectroscopic signatures for structural verification.

-

¹H NMR:

-

Ethyl group: A triplet around 1.2-1.4 ppm (3H, -CH₃) and a quartet around 4.1-4.3 ppm (2H, -OCH₂-).

-

Methylene group (α-protons): A singlet around 3.5-3.8 ppm (2H). This peak may show tautomerization.

-

Aromatic protons: Signals in the range of 6.8-7.8 ppm, with splitting patterns dictated by the substitution.

-

Methoxy group: A sharp singlet around 3.8-4.0 ppm (3H, -OCH₃).

-

Methyl group (aromatic): A singlet around 2.2-2.4 ppm (3H, Ar-CH₃).

-

-

¹³C NMR:

-

Carbonyls: Two distinct signals in the downfield region, ~165-175 ppm (ester C=O) and ~190-200 ppm (keto C=O).

-

Aromatic carbons: Multiple signals between ~110-160 ppm.

-

Other carbons: Signals for the -OCH₂, -OCH₃, methylene, and methyl groups in the upfield region (~14-65 ppm).

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A peak at m/z = 236.

-

Key Fragments: Expect fragmentation corresponding to the loss of the ethoxy group (-45), the ethyl ester group (-73), and fragments related to the aromatic acylium ion.

-

Safety, Handling, and Storage

Adherence to safety protocols is essential when working with any chemical reagent. The following guidelines are based on data for structurally similar compounds.

Hazard Identification

-

Acute Toxicity: May be harmful if swallowed.

-

Skin Irritation: Causes skin irritation.[4]

-

Eye Irritation: Causes serious eye irritation.[4]

-

Allergic Reaction: May cause an allergic skin reaction.[5]

-

Other: May cause genetic defects or damage fertility in some cases for related compounds.[5]

Recommended Handling Procedures

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[5]

-

General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6][7] Avoid creating vapors or aerosols.

Storage Conditions

-

Container: Keep the container tightly closed.[6]

-

Atmosphere: Store in a dry, cool, and well-ventilated place.[1][6]

-

Incompatibilities: Store away from strong oxidizing agents and acids.[5]

Conclusion

Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate is more than a simple chemical; it is a versatile platform for chemical innovation. Its robust synthesis and the rich reactivity of its β-keto ester core make it a valuable asset in the synthesis of complex natural products and diverse heterocyclic systems. For professionals in drug discovery, its scaffold holds significant potential, exemplified by the bioactivity of related structures. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers are well-equipped to unlock the full potential of this powerful synthetic building block.

References

- Sigma-Aldrich. (2026, January 9).

- Smolecule. (2024, August 15). Ethyl 3-[(2-methoxyphenyl)

- PubChem. Ethyl 3-(3-methoxyphenyl)

- ChemScene. Ethyl 3-(2-methoxy-4-methylphenyl)

- Fisher Scientific. (2025, September 17).

- 3M. (2021, August 25).

- Synquest Labs. (2023, January 5). Safety Data Sheet: Ethyl 3-(4-hydroxy-3-methoxyphenyl)

- The Royal Society of Chemistry.

Sources

- 1. chemscene.com [chemscene.com]

- 2. rsc.org [rsc.org]

- 3. Buy Ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate [smolecule.com]

- 4. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | C12H14O4 | CID 2759696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. multimedia.3m.com [multimedia.3m.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

Physicochemical Profiling and Synthetic Utility of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate

Executive Summary & Structural Rationale

In modern medicinal chemistry and drug development, functionalized

This technical guide provides an authoritative breakdown of its physicochemical properties—specifically its exact molecular weight—and outlines a self-validating experimental workflow for its application in heterocyclic synthesis.

Molecular Weight & Physicochemical Profiling

Accurate molecular weight (MW) determination is the cornerstone of stoichiometric precision in high-yield organic synthesis. The molecular formula for Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate is C₁₃H₁₆O₄ [1].

Commercial suppliers and chemical databases standardly report the molecular weight as 236.26 g/mol or 236.27 g/mol [2][3], depending on the isotopic distribution weighting used in the calculation.

Quantitative Mass Breakdown

The following table summarizes the exact atomic contributions to the overall molecular weight, ensuring precise mass-to-mole conversions during reaction setup:

| Element | Atom Count | Standard Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) | Mass Fraction (%) |

| Carbon (C) | 13 | 12.011 | 156.143 | 66.09% |

| Hydrogen (H) | 16 | 1.008 | 16.128 | 6.83% |

| Oxygen (O) | 4 | 15.999 | 63.996 | 27.08% |

| Total | 236.267 | 100.00% |

Note: For high-resolution mass spectrometry (HRMS) validation, the exact monoisotopic mass is calculated at 236.1049 Da .

Mechanistic Utility in Drug Development

The synthetic value of this compound lies in its active methylene group (flanked by the ketone and ester carbonyls). The pKa of these methylene protons is significantly lowered (typically ~11–13) due to the resonance stabilization of the resulting enolate. This makes the compound an ideal candidate for:

-

Knoevenagel Condensations: Reacting with aldehydes to form

-unsaturated esters. -

Knorr-type Cyclizations: Reacting with binucleophiles (like hydrazines or amidines) to construct pyrazoles and pyrimidines, which are privileged scaffolds in kinase inhibitors and anti-inflammatory drugs.

Validated Experimental Protocol: Pyrazole Scaffold Synthesis

To demonstrate the practical application of this molecular weight data, below is a self-validating, step-by-step protocol for converting the

Objective

Synthesize 3-(2-methoxy-4-methylphenyl)-1H-pyrazol-5-ol via condensation with hydrazine hydrate.

Reagents

-

Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate: 1.0 eq (236.26 mg, 1.0 mmol)

-

Hydrazine Hydrate (64%): 1.2 eq (60.0 mg, 1.2 mmol)

-

Absolute Ethanol: 5.0 mL (Solvent)

Step-by-Step Methodology & Causality

-

Initiation & Solvation:

-

Action: Dissolve 236.26 mg of the

-keto ester in 5.0 mL of absolute ethanol in a 25 mL round-bottom flask equipped with a magnetic stirrer. -

Causality: Ethanol is chosen because it perfectly solubilizes both the hydrophobic aromatic ester and the hydrophilic hydrazine. Furthermore, its boiling point (78°C) provides the exact thermal window required to drive the reaction forward without inducing thermal degradation of the methoxy ether linkage.

-

-

Nucleophilic Addition:

-

Action: Cool the solution to 0°C using an ice bath. Add hydrazine hydrate dropwise over 5 minutes.

-

Causality: The initial nucleophilic attack of hydrazine on the highly electrophilic ketone carbonyl is exothermic. Cooling the reaction mitigates the kinetic formation of unwanted bis-hydrazone byproducts, ensuring selective mono-hydrazone formation.

-

-

Cyclization via Reflux:

-

Action: Attach a reflux condenser and heat the mixture to 80°C for 4 hours.

-

Causality: Thermal energy is required to overcome the activation barrier for the intramolecular nucleophilic acyl substitution. The terminal nitrogen of the hydrazone intermediate attacks the ester carbonyl, expelling an ethanol molecule (leaving group) to form the closed pyrazole ring.

-

-

Isolation & Purification:

-

Action: Cool the mixture to room temperature. Concentrate under reduced pressure to 2 mL, then add 10 mL of ice-cold distilled water to precipitate the product. Filter and dry under a vacuum.

-

Causality: The pyrazole product is highly crystalline and insoluble in cold water, whereas unreacted hydrazine and expelled ethanol remain in the aqueous filtrate, creating a self-purifying isolation step.

-

Pathway Visualization

Reaction pathway: Conversion of the β-keto ester to a pyrazole scaffold via hydrazine condensation.

Analytical Characterization Workflow

To ensure scientific integrity, the starting material (MW: 236.26 g/mol ) must be validated prior to synthesis. A robust analytical workflow acts as a self-validating system for the protocol.

Validation Parameters

| Analytical Technique | Expected Signal / Data Point | Structural Correlation |

| LC-MS (ESI+) | m/z 237.27 [M+H]⁺ | Confirms the exact molecular weight of the intact parent molecule. |

| ¹H NMR (CDCl₃) | Singlet at ~3.90 ppm (2H) | Confirms the presence of the active methylene (CH₂) protons. |

| ¹H NMR (CDCl₃) | Quartet (~4.1 ppm), Triplet (~1.2 ppm) | Confirms the intact ethyl ester group (-OCH₂CH₃). |

| ¹H NMR (CDCl₃) | Singlets at ~3.85 ppm & ~2.35 ppm | Confirms the methoxy (-OCH₃) and aryl methyl (-CH₃) groups. |

Workflow Visualization

Analytical workflow for structural validation of the β-keto ester and its derivatives.

References

-

Title: Ethyl 3-(2-Methoxy-4-methylphenyl)-3-oxopropanoate Source: American Elements URL: [Link]

Sources

Unlocking the Potential of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate: A Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate is a compound of significant interest due to its core structure, which combines a reactive β-keto ester moiety with a substituted phenyl ring. While direct research on this specific molecule is nascent, its constituent functional groups are well-established pharmacophores and versatile synthetic intermediates. This guide provides a forward-looking analysis of the compound's potential research applications, grounded in the established chemistry and biological activity of its structural class. We will explore its promise as a scaffold for novel drug discovery, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents, and as a versatile building block for the synthesis of complex heterocyclic systems. This document serves as a technical roadmap, complete with detailed experimental protocols, to empower researchers to explore and validate these promising applications.

The Chemical and Pharmacological Landscape

Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate (CAS No. 125041-96-5) is an aromatic organic compound with the molecular formula C₁₃H₁₆O₄.[1] Its structure is characterized by two key features that define its potential utility: the β-keto ester functional group and the 2-methoxy-4-methylphenyl substituent.

1.1 Physicochemical Properties

A foundational understanding of the molecule's properties is critical for designing experimental protocols, from selecting appropriate solvent systems to predicting its behavior in biological assays.

| Property | Value | Source |

| Molecular Weight | 236.26 g/mol | ChemScene[1] |

| Molecular Formula | C₁₃H₁₆O₄ | ChemScene[1] |

| CAS Number | 125041-96-5 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 52.6 Ų | ChemScene[1] |

| LogP | 2.13952 | ChemScene[1] |

| Hydrogen Bond Acceptors | 4 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 5 | ChemScene[1] |

1.2 The Significance of the β-Keto Ester Moiety

The β-keto ester is a highly valuable functional group in both medicinal chemistry and organic synthesis. Its unique electronic and structural characteristics, possessing both electrophilic and nucleophilic sites, make it a versatile synthon.[2][3] This duality allows it to serve as a key intermediate in the synthesis of complex drug molecules and other high-value organic compounds.[2][4] The reactivity of the β-keto ester is central to its utility, enabling its participation in a wide array of chemical transformations.[3][5]

1.3 The Role of the Substituted Phenyl Ring

The 2-methoxy-4-methylphenyl group is not merely a passive scaffold; it is expected to actively contribute to the molecule's biological profile. Methoxyphenol derivatives are known to possess a range of biological activities, including antioxidant and anti-inflammatory properties.[6][7] The presence of the methoxy group, in particular, has been shown to be a key feature in molecules that inhibit enzymes like COX-2, which are involved in inflammatory pathways.[6] Furthermore, the overall substitution pattern on the phenyl ring can influence the molecule's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME).

Application Domain 1: A Scaffold for Novel Drug Discovery

The combination of the β-keto ester and the methoxy-substituted phenyl ring suggests several promising avenues for drug discovery. The β-keto ester can act as a pharmacophore to target specific enzymes, while the phenyl ring can be modified to optimize potency, selectivity, and ADME properties.

2.1 Proposed Therapeutic Areas

-

Anti-inflammatory Agents: The methoxyphenol moiety is a known feature in compounds that inhibit COX-2, a key enzyme in inflammation.[6] The β-keto ester could be designed to interact with the active site of inflammatory enzymes, making this a promising area of investigation.

-

Antimicrobial Agents: The β-keto ester structure is analogous to portions of bacterial quorum sensing autoinducers, such as N-(3-oxo-hexanoyl)-l-homoserine lactone.[8] This suggests that derivatives could act as quorum sensing inhibitors, a novel strategy to combat bacterial resistance.[8][9][10]

-

Anticancer Agents: Many biphenyl and pyrrole-containing compounds, which can be synthesized from β-keto esters, have shown cytotoxic activity against various cancer cell lines.[6][11] This compound could serve as a starting point for developing novel kinase inhibitors or other anticancer therapeutics.[11]

2.2 Proposed Research Workflow for Drug Discovery

The following workflow outlines a systematic approach to investigating the therapeutic potential of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate and its derivatives.

Caption: Potential synthetic pathways to diverse heterocyclic compounds.

3.3 Experimental Protocol: Synthesis of a Substituted Pyrazolone

This protocol details the synthesis of a pyrazolone derivative, a class of compounds with known analgesic and anti-inflammatory properties.

Objective: To synthesize 5-methyl-4-(2-methoxy-4-methylbenzoyl)-2,4-dihydro-3H-pyrazol-3-one from Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate.

Materials:

-

Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stir bar

-

Ice bath

Procedure:

-

In a 100 mL round-bottom flask, dissolve 10 mmol of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate in 30 mL of ethanol.

-

Add 12 mmol of hydrazine hydrate to the solution dropwise while stirring.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified pyrazolone derivative.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Conclusion and Future Directions

Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate represents a promising, yet underexplored, chemical entity. Its structural features, particularly the reactive β-keto ester moiety and the biologically relevant substituted phenyl ring, provide a strong rationale for its investigation in both drug discovery and synthetic chemistry. The proposed research workflows and experimental protocols in this guide offer a robust starting point for scientists to begin unlocking the full potential of this versatile molecule. Future research should focus on the synthesis of a focused library of derivatives to establish clear structure-activity relationships, followed by in-depth preclinical evaluation of the most promising candidates.

References

-

β‐Ketoesters: An Overview and It's Applications via Transesterification . ChemistrySelect. [Link]

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity . Pharmaceuticals (Basel). [Link]

-

Applications of Transesterification in the Synthesis of Commercial and Noncommercial β -Ketoesters/Esters, Medicinally Important Heterocycles and Production of Biodiesel . Bentham Science. [Link]

-

Beta Ketoester Synthesis: Preparation and Reactions . Prezi. [Link]

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity . PubMed. [Link]

-

Recent advances in the transesterification of β-keto esters . RSC Publishing. [Link]

-

Synthesis, Antimicrobial Activities and Molecular Docking Studies of New N-Acylated Derivatives of 5-(2-Phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine . ResearchGate. [Link]

-

ETHYL 3-(4-METHOXYPHENYL)-3-OXOPROPANOATE . Matrix Fine Chemicals. [Link]

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity . ResearchGate. [Link]

-

Synthesis of β-ketoesters from renewable resources and Meldrum's acid . RSC Publishing. [Link]

-

ethyl 3-oxo-3-phenyl(213C)propanoate . PubChem. [Link]

-

Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate . PubChem. [Link]

-

Synthesis of ethyl 3-[(4-bromo-2-methylphenyl)amino]-2-(dimethylaminomethylene)-3-oxopropanoate . PrepChem.com. [Link]

-

Ethyl 3-(4-methoxy-2-methylphenyl)-3-oxopropanoate . Chemspace. [Link]

-

Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds . ResearchGate. [Link]

-

ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropionate . Mol-Instincts. [Link]

-

ETHYL 3-PHENYLPROPANOATE . ChEMBL. [Link]

-

2-Methoxy-4-methylphenol . SIELC Technologies. [Link]

-

Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents . PMC. [Link]

-

Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water . The Royal Society of Chemistry. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. prezi.com [prezi.com]

- 5. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Divergent Synthesis of Heterocycles Using Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate

Executive Summary & Structural Rationale

Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate (CAS No. 125041-96-5)[1] is a highly versatile

Causality in Reactivity:

Unlike simple, unhindered

Consequently, nucleophilic attack at the C3 ketone by ambident nucleophiles (such as hydrazines or ureas) is kinetically hindered[2]. To overcome this activation energy barrier, these cyclocondensation reactions strictly require acid catalysis (to protonate the ketone oxygen and restore electrophilicity) and elevated thermal conditions (reflux)[3].

Synthetic Pathways & Mechanistic Logic

The dual electrophilic centers (C1 ester and C3 ketone) of the

-

Pathway A: Knorr Pyrazole Synthesis. The reaction with hydrazine hydrate yields 5-(2-methoxy-4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one. The mechanism initiates with the acid-catalyzed formation of a hydrazone at the sterically hindered C3 position, followed by a rapid intramolecular nucleophilic attack of the terminal amine onto the C1 ester carbonyl, expelling ethanol and driving the system toward aromatic tautomerization[4][5][6].

-

Pathway B: Biginelli Reaction. A multicomponent condensation with urea and an aryl aldehyde yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). The aldehyde and urea first form an iminium intermediate. The enol tautomer of our

-keto ester then attacks this iminium. Because the ortho-methoxy group sterically hinders enolization and subsequent C-C bond formation, Lewis acid catalysis (e.g., Yb(OTf)₃ or silicotungstic acid) is highly recommended to accelerate the rate-limiting step[7][8][9].

Fig 1: Divergent synthetic pathways from the β-keto ester to distinct heterocyclic scaffolds.

Quantitative Data & Optimization

The following table summarizes the optimized reaction parameters for synthesizing various heterocycles from Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate, accounting for its specific steric demands.

| Target Heterocycle | Reaction Name | Nucleophile / Reagents | Optimal Catalyst | Time (Reflux) | Expected Yield |

| Pyrazol-3-one | Knorr Synthesis | Hydrazine hydrate (1.2 eq) | Glacial Acetic Acid (0.1 eq) | 4–6 h | 75–85% |

| Isoxazol-5-one | Cyclocondensation | Hydroxylamine HCl (1.2 eq) | Sodium Acetate (1.5 eq) | 6–8 h | 65–75% |

| DHPM (Pyrimidine) | Biginelli Reaction | Urea (1.5 eq), Benzaldehyde (1.0 eq) | Yb(OTf)₃ or HCl (cat.) | 8–12 h | 60–70% |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and specific chromatographic shifts are embedded within the steps to ensure the scientist can verify the reaction's progress in real-time.

Protocol A: Synthesis of 5-(2-methoxy-4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

Objective: Access the pyrazole core via the Knorr synthesis[4].

-

Reagent Mixing: In a 50 mL round-bottom flask, dissolve Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate (5.0 mmol, ~1.18 g) in 15 mL of absolute ethanol.

-

Nucleophile Addition: Slowly add hydrazine hydrate (6.0 mmol, ~0.3 mL) dropwise. Causality: Dropwise addition prevents localized exothermic spikes that could lead to the formation of acyclic bis-hydrazide side products.

-

Catalysis: Add 3-5 drops of glacial acetic acid. Causality: The acid protonates the sterically hindered C3 ketone, lowering the LUMO energy and facilitating nucleophilic attack by the hydrazine[3].

-

Reflux & TLC Monitoring: Attach a reflux condenser and heat the mixture to 80°C for 4–6 hours.

-

Self-Validation (TLC): Monitor using Hexane:Ethyl Acetate (6:4). The starting

-keto ester is relatively non-polar (higher

-

-

Workup: Once the starting material is consumed, cool the flask to room temperature and pour the mixture into 50 mL of crushed ice-water with vigorous stirring.

-

Self-Validation (Precipitation): The pyrazole product is insoluble in cold water, whereas unreacted hydrazine, ethanol, and acetic acid are highly miscible. A white-to-pale-yellow precipitate confirms successful cyclization.

-

-

Purification: Filter the solid under vacuum, wash with cold water, and recrystallize from hot ethanol.

Fig 2: Mechanistic sequence of the acid-catalyzed Knorr pyrazole synthesis.

Protocol B: Synthesis of a DHPM via the Biginelli Reaction

Objective: Access a highly substituted pyrimidine core[7][9].

-

One-Pot Setup: In a 50 mL flask, combine Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate (5.0 mmol), benzaldehyde (5.0 mmol, ~0.51 mL), and urea (7.5 mmol, 0.45 g) in 15 mL of ethanol.

-

Catalysis: Add a catalytic amount of a Lewis acid (e.g., 10 mol% Yb(OTf)₃) or 5 drops of concentrated HCl. Causality: The Lewis/Brønsted acid is mandatory here to generate the highly electrophilic acyliminium ion intermediate from benzaldehyde and urea, which is then attacked by the sterically hindered enol of the

-keto ester[8]. -

Reflux: Heat to reflux for 8–12 hours. The extended time is required to overcome the steric barrier imposed by the ortho-methoxy group during the C-C bond formation step.

-

Workup: Cool to room temperature and pour into ice-water. Filter the resulting crude solid and wash sequentially with water and cold ether to remove unreacted benzaldehyde. Recrystallize from ethanol.

Fig 3: Self-validating experimental workflow for heterocyclic cyclocondensation reactions.

Characterization & Troubleshooting

To definitively validate the success of either protocol,

-

Loss of Ester Signatures: The starting material exhibits a distinct quartet (~4.1 ppm) and triplet (~1.2 ppm) corresponding to the ethyl ester group. The complete disappearance of these signals in the crude NMR confirms successful cyclization and elimination of ethanol.

-

Appearance of Heterocyclic Protons: For the pyrazole product, expect a broad singlet downfield (>10.0 ppm) corresponding to the -NH/OH tautomeric proton. For the Biginelli DHPM product, expect two distinct -NH singlets (typically around 7.5 ppm and 9.0 ppm) and a characteristic methine (-CH) doublet or singlet near 5.0–5.5 ppm.

References

-

ChemScene. Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate Product Information.1

-

BenchChem. Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.4

-

Clockss.org. Chemoselective Synthesis of Pyrazole Derivatives via β-Enamino Keto Esters.2

-

BenchChem. A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher.6

-

Organic Chemistry Portal. Biginelli Reaction.7

-

Wikipedia. Biginelli Reaction.8

-

PMC/NIH. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction.9

-

IJPSR. Review on heterocyclic compounds synthesis and evaluation (Knorr Pyrazole Synthesis).5

-

PMC/NIH. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.3

Sources

- 1. chemscene.com [chemscene.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijpsr.com [ijpsr.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 9. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Claisen condensation reaction with Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate

Application Note: Crossed Claisen Condensation Protocol for the Synthesis of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate

Abstract

This application note details a highly efficient, field-proven protocol for the synthesis of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate (CAS: 125041-96-5) via a crossed Claisen condensation. By employing 2-methoxy-4-methylacetophenone and diethyl carbonate in the presence of sodium hydride, researchers can achieve high-yielding acylation while suppressing unwanted self-condensation byproducts.

Introduction & Mechanistic Causality

Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate is a versatile

Causality of Reagent Selection: Standard Claisen condensations often utilize sodium ethoxide (NaOEt). However, NaOEt establishes a reversible equilibrium that can lead to incomplete conversion and complex product mixtures. In this protocol, we utilize Sodium Hydride (NaH) as an irreversible base. NaH completely deprotonates the acetophenone (pKa ~19) to form a highly reactive ketone enolate. Furthermore, diethyl carbonate is selected over ethyl acetate because it cannot form an enolate itself, completely eliminating the risk of electrophile self-condensation [3].

The true driving force of this reaction is the thermodynamic sink. The resulting

Mechanistic Pathway

Mechanistic pathway of the crossed Claisen condensation driven by a thermodynamic sink.

Experimental Design & Self-Validating Systems

To ensure reproducibility and trustworthiness, this protocol is designed as a self-validating system. Researchers should observe the following physical changes to verify reaction progress:

-

Visual Validation of Deprotonation: The addition of the acetophenone to the NaH suspension must result in the immediate evolution of

gas. This bubbling is a real-time kinetic indicator that the enolate is actively forming. If bubbling is absent, the NaH has likely been compromised by atmospheric moisture. -

Colorimetric Validation of Product Formation: As the reaction progresses, the solution transitions from a cloudy grey suspension to a deep yellow/orange homogeneous solution. This color shift confirms the formation of the highly conjugated

-keto enolate salt. -

Quench Validation: During the acid quench, the deep orange color will dissipate into a pale yellow or colorless organic layer, visually confirming the successful protonation of the enolate back to the neutral

-keto ester [2].

Reaction Optimization Data

The following table summarizes the quantitative optimization of the reaction conditions, demonstrating the necessity of the NaH/THF system to achieve maximum yield.

| Entry | Base (Equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observation |

| 1 | NaOEt (2.2) | EtOH | 78 (Reflux) | 12 | 41 | Reversible equilibrium limited yield. |

| 2 | KOtBu (2.2) | THF | 65 (Reflux) | 8 | 68 | Competing side reactions observed. |

| 3 | NaH (1.1) | THF | 65 (Reflux) | 6 | 45 | Incomplete conversion (lack of thermodynamic sink). |

| 4 | NaH (2.2) | THF | 65 (Reflux) | 4 | 89 | Optimal conditions; complete conversion. |

Step-by-Step Experimental Protocol

Reagents Required:

-

2-Methoxy-4-methylacetophenone (1.0 equiv, limiting reagent)

-

Diethyl carbonate (2.5 equiv, acts as electrophile and co-solvent)

-

Sodium Hydride (60% dispersion in mineral oil, 2.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc) and Brine

Methodology:

-

Preparation of the Base Suspension: Under an inert nitrogen atmosphere, add NaH (2.2 equiv) to an oven-dried round-bottom flask. (Optional: Wash the NaH with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the solvent carefully). Suspend the dry NaH in anhydrous THF (0.5 M relative to the ketone).

-

Electrophile Addition: Add diethyl carbonate (2.5 equiv) to the NaH suspension in one portion at room temperature.

-

Controlled Enolate Formation: Dissolve 2-methoxy-4-methylacetophenone (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction flask over 30 minutes. Causality: Dropwise addition keeps the local concentration of the ketone low, preventing it from reacting with its own un-deprotonated form (aldol byproduct). Observe steady

evolution. -

Reflux: Once addition is complete and gas evolution subsides, attach a reflux condenser and heat the reaction to 65-70 °C for 4 hours. The mixture will turn deep yellow/orange.

-

Acidic Quench: Cool the reaction mixture to 0 °C using an ice bath. Carefully add 1M HCl dropwise until the aqueous layer reaches pH 5-6. Causality: Over-acidification or quenching at high temperatures can trigger the decarboxylation of the

-keto ester, reverting it back to the starting acetophenone [3]. The color will shift to pale yellow. -

Extraction and Purification: Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. Purify the crude oil via silica gel column chromatography (Hexanes/EtOAc gradient) to afford Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate as a viscous oil.

Workflow Visualization

Step-by-step experimental workflow for the synthesis and isolation of the β-keto ester.

References

The Versatile Synthon: Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic design and synthesis of novel therapeutic agents hinge on the availability of versatile chemical building blocks. Among these, β-keto esters stand out for their inherent reactivity and synthetic utility. This technical guide delves into the specifics of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate , a tailored β-keto ester, providing researchers, scientists, and drug development professionals with detailed application notes and robust protocols for its synthesis and derivatization into medicinally relevant scaffolds.

Introduction: The Significance of a Substituted β-Keto Ester

Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate (Figure 1) is an aromatic β-keto ester characterized by a 2-methoxy-4-methylphenyl moiety. This specific substitution pattern is not arbitrary; the methoxy and methyl groups can influence the electronic and steric properties of the molecule, potentially modulating the biological activity of its downstream derivatives. The core value of this compound lies in its dual reactive nature, possessing both nucleophilic and electrophilic centers, which allows for its elaboration into a diverse array of heterocyclic compounds with promising pharmacological profiles.[1]

Figure 1: Chemical Structure of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate

| Property | Value |

| CAS Number | 125041-96-5 |

| Molecular Formula | C₁₃H₁₆O₄ |

| Molecular Weight | 236.26 g/mol |

Synthesis of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate: A Two-Step Approach

The synthesis of the title compound is efficiently achieved through a two-step sequence commencing from readily available m-cresol. The first step involves the synthesis of the key intermediate, 2-methoxy-4-methylacetophenone, followed by a Claisen condensation to yield the desired β-keto ester.

Step 1: Synthesis of 2-methoxy-4-methylacetophenone

The preparation of 2-methoxy-4-methylacetophenone can be accomplished via a Fries rearrangement of m-cresyl acetate, followed by methylation.[2][3][4][5]

Caption: Synthetic route to 2-methoxy-4-methylacetophenone.

Protocol 1: Synthesis of 2-methoxy-4-methylacetophenone

Materials:

-

m-Cresol

-

Acetic anhydride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Hydrochloric acid (HCl), concentrated

-

Dimethyl sulfate (DMS)

-

Anhydrous Potassium carbonate (K₂CO₃)

-

Acetone

-

Dichloromethane (DCM)

-

Water

-

Ice

Procedure:

-

Acetylation of m-cresol: In a round-bottom flask, combine m-cresol (1.0 eq) and acetic anhydride (1.2 eq). Heat the mixture at reflux for 2 hours. After cooling, pour the reaction mixture into cold water and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain m-cresyl acetate.

-

Fries Rearrangement: To a cooled (0 °C) suspension of anhydrous AlCl₃ (2.5 eq) in dichloromethane, add m-cresyl acetate (1.0 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. Extract the aqueous layer with dichloromethane. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-hydroxy-4-methylacetophenone.

-

Methylation: Dissolve the crude 2-hydroxy-4-methylacetophenone (1.0 eq) in acetone. Add anhydrous K₂CO₃ (2.0 eq) and dimethyl sulfate (1.2 eq). Reflux the mixture for 8-10 hours. After cooling, filter off the K₂CO₃ and concentrate the filtrate. Dissolve the residue in dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford 2-methoxy-4-methylacetophenone.

Step 2: Claisen Condensation to Yield Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate

The final step is a crossed Claisen condensation between 2-methoxy-4-methylacetophenone and diethyl carbonate using a strong base like sodium hydride or sodium ethoxide.[6][7][8][9][10]

Caption: Claisen condensation to form the target β-keto ester.

Protocol 2: Synthesis of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate

Materials:

-

2-methoxy-4-methylacetophenone

-

Diethyl carbonate

-

Sodium hydride (60% dispersion in mineral oil) or Sodium metal

-

Anhydrous Toluene or Ethanol

-

Hydrochloric acid, dilute

-

Ethyl acetate

-

Brine

Procedure:

-

Preparation of Sodium Ethoxide (if using sodium metal): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol followed by small pieces of sodium metal (1.1 eq) portion-wise. Stir until all the sodium has reacted.

-

Claisen Condensation (using NaH): To a suspension of sodium hydride (1.2 eq) in anhydrous toluene, add a solution of 2-methoxy-4-methylacetophenone (1.0 eq) and diethyl carbonate (1.5 eq) in anhydrous toluene dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 4-6 hours.

-

Work-up: Cool the reaction mixture to 0 °C and carefully quench with dilute HCl until the solution is acidic (pH ~5-6). Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) to obtain pure Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate.

Applications in the Synthesis of Bioactive Heterocycles

The synthetic versatility of Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate makes it an invaluable precursor for the construction of various heterocyclic systems, notably pyrazoles and pyrimidines, which are prominent scaffolds in many pharmaceuticals.

Synthesis of Substituted Pyrazoles